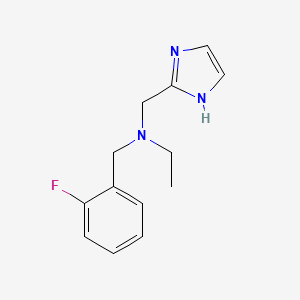![molecular formula C28H26N2O2 B3809437 N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B3809437.png)
N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide
Vue d'ensemble
Description
N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, also known as JNJ-1661010, is a small molecule inhibitor that has been developed as a potential treatment for various neurological disorders.
Mécanisme D'action
N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays an important role in regulating neuronal activity. By inhibiting FAAH, N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide increases the levels of anandamide, which in turn activates cannabinoid receptors and leads to the neuroprotective and neurorestorative effects observed in preclinical models.
Biochemical and Physiological Effects
In addition to its neuroprotective and neurorestorative effects, N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to have anti-inflammatory and analgesic effects in preclinical models. These effects are thought to be mediated by the activation of cannabinoid receptors and the subsequent reduction in the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is its selectivity for FAAH, which reduces the likelihood of off-target effects. However, one limitation of N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is its relatively low potency, which may limit its efficacy in clinical settings.
Orientations Futures
There are several potential future directions for the development of N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide. One area of interest is the use of N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide in combination with other therapeutic agents, such as dopamine agonists for the treatment of Parkinson's disease. Another area of interest is the development of more potent FAAH inhibitors, which may have greater efficacy in clinical settings. Finally, the role of N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide in regulating the endocannabinoid system in other physiological and pathological conditions warrants further investigation.
Applications De Recherche Scientifique
N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been studied extensively in preclinical models of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In these models, N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to have neuroprotective and neurorestorative effects, suggesting that it may be a promising therapeutic agent for these disorders.
Propriétés
IUPAC Name |
4-phenyl-N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2/c31-27(18-13-22-8-3-1-4-9-22)30-19-7-10-23(21-30)20-29-28(32)26-16-14-25(15-17-26)24-11-5-2-6-12-24/h1-6,8-9,11-12,14-17,23H,7,10,19-21H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIHEUVEHWRUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C#CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,5-dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine](/img/structure/B3809354.png)
![N-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B3809368.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B3809379.png)
![methyl 5-[3-({[(4-methoxyphenyl)acetyl]amino}methyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B3809382.png)
![N-cyclopropyl-N-[4-(methylthio)benzyl]-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3809387.png)
![rel-(1R,5S)-3-[3-(2-furyl)-3-phenylpropanoyl]-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B3809391.png)
![1-(4-fluorophenyl)-N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B3809395.png)
![N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-pyridin-2-ylethyl)propanamide](/img/structure/B3809396.png)
![methyl 5-[(dimethylamino)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3809399.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B3809400.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3809411.png)
![4-[(1-benzoylpiperidin-4-yl)amino]-1-propylpyrrolidin-2-one](/img/structure/B3809438.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3809443.png)